5-Chloro-6-nitro-2-propyl-1,3-benzoxazole
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Description
5-Chloro-6-nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H9ClN2O3 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole consists of a benzoxazole core with a chlorine atom at the 5th position, a nitro group at the 6th position, and a propyl group at the 2nd position . The presence of these functional groups may influence the compound’s reactivity and biological activity.Scientific Research Applications
Synthesis and Molecular Docking
A study focused on the synthesis of novel benzoxazole derivatives, including those related to 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole, demonstrated their significant antimicrobial activities against various microorganisms. These compounds showed broad-spectrum activity, with some exhibiting significant antimycobacterial activity. Molecular docking into the active site of InhA, a key enzyme in the mycobacterial fatty acid elongation cycle, was performed to understand ligand–protein interactions, suggesting these compounds as scaffolds for designing new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).
Antimicrobial Evaluation
Research into benzoxazole derivatives also explored their utility as 5-HT3 receptor partial agonists, affecting the gastrointestinal system without the side effect of constipation, indicating potential for irritable bowel syndrome treatment (Sato et al., 1998). Another study presented the synthesis of 5-nitro benzoxazole derivatives showing in vitro anthelmintic activities, with molecular docking studies confirming their potential as β-tubulin inhibitors, highlighting their role in anthelmintic research (Satyendra et al., 2015).
Spectroscopic Studies
Vibrational spectroscopic studies and ab initio calculations on compounds similar to 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole, such as 5-nitro-2-(p-fluorophenyl)benzoxazole, have been conducted. These studies provide insights into the vibrational frequencies and intensities, aiding in the understanding of the molecular structure and properties of these compounds (Mary et al., 2008).
Electrochemistry and Electrogenerated Chemiluminescence
The electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives were explored, revealing the effects of substituents on the electrochemical and ECL properties. This research highlights the potential of benzoxazole derivatives in photonics and electronics due to their efficient luminophore properties (Zhao et al., 2015).
Antiprotozoal Agents
Studies on benzoxazole derivatives as antiprotozoal agents demonstrated promising biological screening data against various protozoal infections. The molecular docking study rationalized the inhibitory activity of these compounds, suggesting their potential in developing new antimalarial and antimicrobial agents (Abdelgawad et al., 2021).
properties
IUPAC Name |
5-chloro-6-nitro-2-propyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-3-10-12-7-4-6(11)8(13(14)15)5-9(7)16-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWXAHKMEYVCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319819 |
Source
|
Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
861211-71-4 |
Source
|
Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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